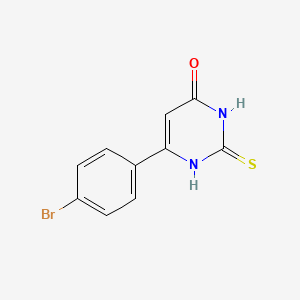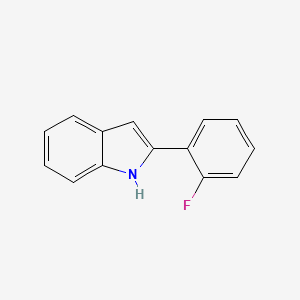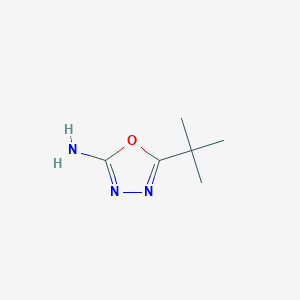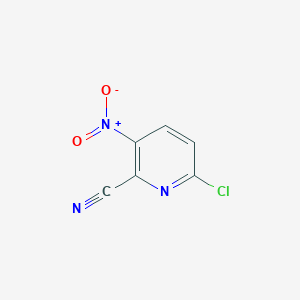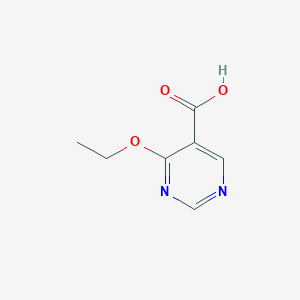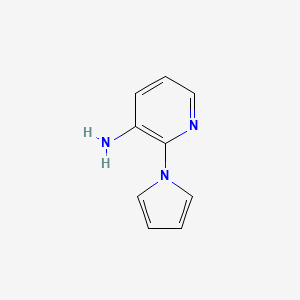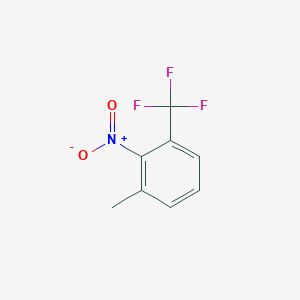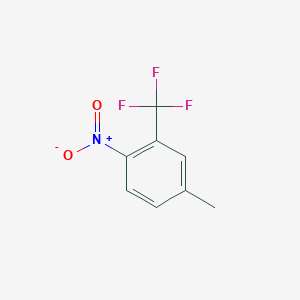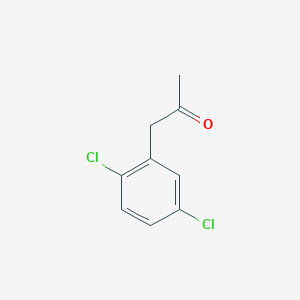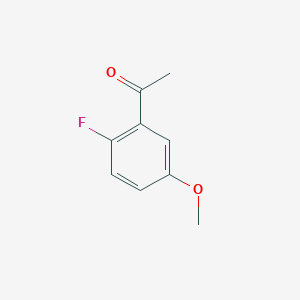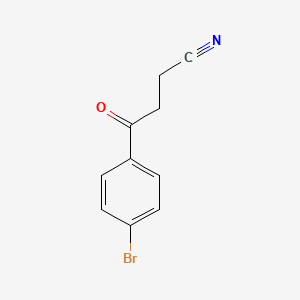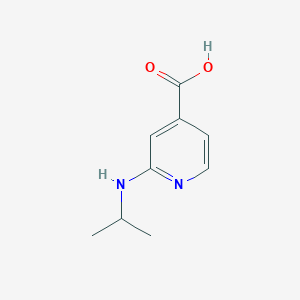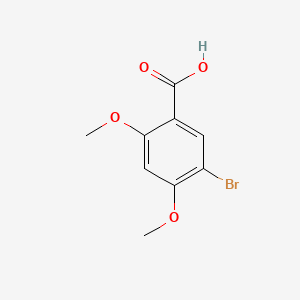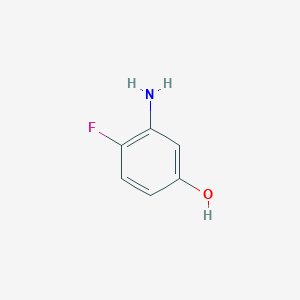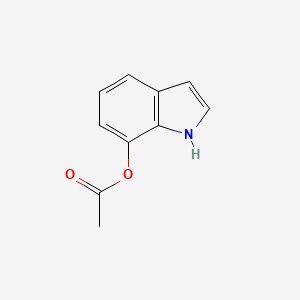
1H-Indol-7-YL acetate
概要
説明
1H-Indol-7-yl acetate is a derivative of indole, a heterocyclic compound with a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The acetate group at the 7th position indicates an ester functional group attached to the indole core. While the provided papers do not directly discuss 1H-Indol-7-yl acetate, they do provide insights into similar compounds and their synthesis, which can be informative for understanding the chemical nature and reactivity of 1H-Indol-7-yl acetate.
Synthesis Analysis
The synthesis of related indole acetates has been explored in the literature. For instance, a catalyst-free method for synthesizing 1H-indol-3-yl acetates has been described, which involves the use of (diacetoxyiodo) benzene and potassium hydroxide under mild conditions . This method could potentially be adapted for the synthesis of 1H-Indol-7-yl acetate by altering the reaction conditions or starting materials to target the 7th position on the indole ring. Additionally, the synthesis of alkyl 3-(2-aminoethyl)-1H-indole-2-acetates provides a route that starts from methyl 1H-indole-2-acetate and involves several steps, including alkylation and nitro group transformations . These methods highlight the versatility of indole chemistry and the potential pathways that could be explored for synthesizing 1H-Indol-7-yl acetate.
Molecular Structure Analysis
The molecular structure of indole derivatives is characterized by the presence of a nitrogen atom within the pyrrole ring, which can participate in various chemical reactions. The substitution pattern on the indole ring, such as the position of the acetate group, can significantly influence the electronic distribution and reactivity of the molecule. The papers provided do not offer direct analysis of the molecular structure of 1H-Indol-7-yl acetate, but they do discuss the structures of similar compounds, which can be used to infer the structural aspects of 1H-Indol-7-yl acetate .
Chemical Reactions Analysis
Indole derivatives are known to undergo a variety of chemical reactions, including electrophilic substitutions, due to the electron-rich nature of the indole ring. The papers describe several reactions involving indole derivatives, such as the regioselective 2-carbethoxyethylation of indoles via palladium-catalyzed C-H activation , and the synthesis of novel compounds through multi-component reactions . These reactions demonstrate the reactivity of indole compounds and suggest that 1H-Indol-7-yl acetate could also participate in similar chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives like 1H-Indol-7-yl acetate are influenced by their molecular structure. The presence of the acetate group can affect properties such as solubility, boiling point, and melting point. The papers do not provide specific data on the physical and chemical properties of 1H-Indol-7-yl acetate, but they do describe the properties of related compounds, which can be used to predict the behavior of 1H-Indol-7-yl acetate in different environments .
科学的研究の応用
Synthesis and Antibacterial Potentials
Research by Rubab et al. (2017) involved the synthesis of derivatives from 1H-Indol-7-YL acetate, focusing on their antibacterial potential against Gram-positive and Gram-negative bacteria. The study found that certain derivatives exhibited antibacterial activities comparable to the standard drug Ciprofloxacin, demonstrating potential therapeutic applications in treating bacterial infections (Rubab et al., 2017).
Novel Synthesis Methods
A study by Liu et al. (2010) introduced a catalyst-free method for synthesizing 1H-indol-3-yl acetates, representing a more efficient approach to producing these compounds (Liu et al., 2010).
Microwave-Assisted Synthesis
Parshotam et al. (2016) described a rapid microwave-assisted synthesis method for 1-acetyl-1H-indol-3-yl acetate. This technique offers a more efficient production process, highlighting the versatility of 1H-Indol-7-YL acetate in various synthesis methods (Parshotam et al., 2016).
Potential as Anti-Inflammatory Agents
Research by Rehman et al. (2022) focused on synthesizing chalcone derivatives from 1H-Indol-7-YL acetate and evaluating their anti-inflammatory properties. This study indicates the potential of these derivatives in developing new anti-inflammatory medications (Rehman et al., 2022).
Computational Analysis and Biological Evaluation
A study by Kumar et al. (2022) synthesized novel 1H-indol-1-yl ethanone compounds and evaluated their effects on the COX-2 enzyme, along with their analgesic and anti-inflammatory activity. This research highlights the potential pharmaceutical applications of 1H-Indol-7-YL acetate derivatives (Kumar et al., 2022).
In Vitro Antiplasmodial Properties
Mphahlele et al. (2017) explored the synthesis of N-((2,5-diaryl-3-trifluoroacetyl)-1H-indol-7-yl)acetamides and evaluated their in vitro antiplasmodial properties. The study provided insights into the potential use of these compounds in treating malaria (Mphahlele et al., 2017).
Anti-Inflammatory Drug Synthesis
Al-Ostoot et al. (2020) reported the synthesis of a new indole acetamide derivative with potential anti-inflammatory applications. This research involved molecular docking analysis to target the cyclooxygenase COX-1 and 2 domains, suggesting the compound's effectiveness in anti-inflammatory treatments (Al-Ostoot et al., 2020).
Biological Evaluation of Oxadiazole Derivatives
A study by Hassan et al. (2022) synthesized and evaluated the antimicrobial properties of oxadiazole derivatives containing the indole moiety. The research indicated the potential of these compounds as antimicrobial agents, contributing to the field of infection control and treatment (Hassan et al., 2022).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
1H-indol-7-yl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-7(12)13-9-4-2-3-8-5-6-11-10(8)9/h2-6,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLGBZZJOICJSAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC2=C1NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80547044 | |
| Record name | 1H-Indol-7-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80547044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Indol-7-YL acetate | |
CAS RN |
5526-13-6 | |
| Record name | 1H-Indol-7-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80547044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



